Several methods have been documented for synthesizing Bromhexine hydrochloride. One approach involves reacting 2-amino-3,5-dibromobenzylalcohol with N-methylcyclohexylamine, followed by a reaction with hydrogen chloride to yield the hydrochloride salt [, ]. Another method utilizes 2-nitrobenzyl bromide and N-methyl cyclohexylamine as starting materials, followed by reactions with hydrazine hydrate and hydrogen chloride []. A third approach involves utilizing 3,5-dibromo-2-amino benzoic acid methyl ester as a starting material, reducing it to 3,5-dibromo-2-amino benzalcohol, and subsequently reacting it with N-methyl cyclohexylamine and hydrochloric acid []. Additionally, the use of triacetic acid boric acid ester in the synthesis process has been reported []. These various synthesis pathways provide flexibility for researchers to tailor the production method to their specific needs and available resources.
Beyond its mucolytic activity, Bromhexine hydrochloride has been identified as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2) []. It selectively targets TMPRSS2 with an IC50 of 0.75 μM []. This inhibitory effect on TMPRSS2 is of significant interest in scientific research due to the enzyme's involvement in various biological processes, including viral entry into host cells.
Bromhexine hydrochloride has been shown to exhibit solubility challenges in aqueous solutions [, ]. To address this, researchers have explored the preparation of solid dispersions [] and inclusion complexes with cyclodextrin derivatives like methylated β-cyclodextrin (MβCD) []. These strategies aim to enhance the solubility and dissolution rate of the compound, making it more suitable for various research applications.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6